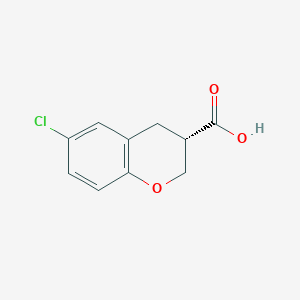
(3S)-6-Chlorochromane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-6-Chlorochromane-3-carboxylic acid: is a chemical compound that belongs to the class of chromane derivatives. Chromanes are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a chlorine atom at the 6th position and a carboxylic acid group at the 3rd position makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-6-Chlorochromane-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromane derivative.
Chlorination: The chromane derivative is chlorinated at the 6th position using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Carboxylation: The chlorinated intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 3rd position. This can be achieved using carbon dioxide (CO2) under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3S)-6-Chlorochromane-3-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted chromane derivatives.
Scientific Research Applications
Chemistry: (3S)-6-Chlorochromane-3-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It is used in biochemical assays to investigate its effects on various biological pathways.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It is being investigated for its potential use in the treatment of diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable in the development of new materials and formulations.
Mechanism of Action
The mechanism of action of (3S)-6-Chlorochromane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes, receptors, or other proteins. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory or antioxidant effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
6-Chlorochromane-3-carboxylic acid: Similar structure but lacks the stereochemistry at the 3rd position.
6-Bromochromane-3-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
3-Hydroxychromane-6-carboxylic acid: Similar structure with a hydroxyl group at the 3rd position instead of a carboxylic acid group.
Uniqueness: (3S)-6-Chlorochromane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both chlorine and carboxylic acid functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
(3S)-6-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H9ClO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
UTLYAMDODADLNQ-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](COC2=C1C=C(C=C2)Cl)C(=O)O |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13348274.png)
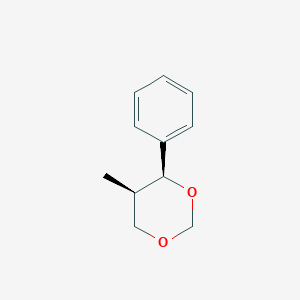
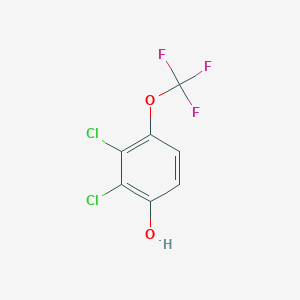
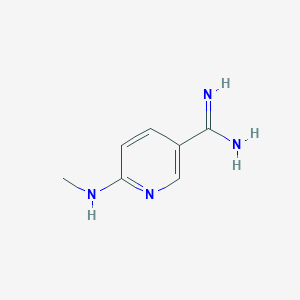
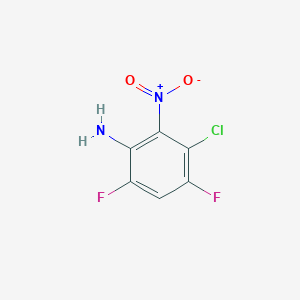
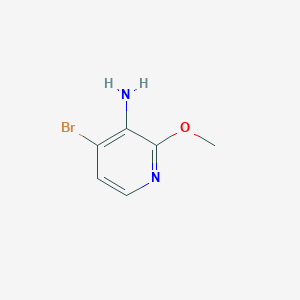
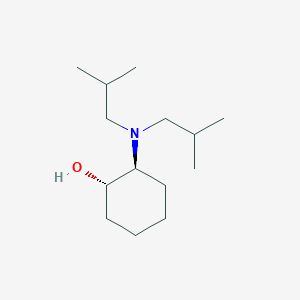
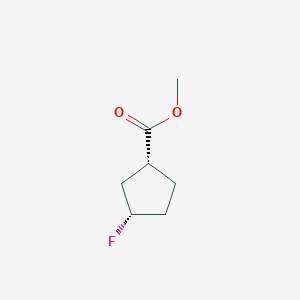
![Thiazolo[5,4-b]pyridin-6-ol](/img/structure/B13348337.png)
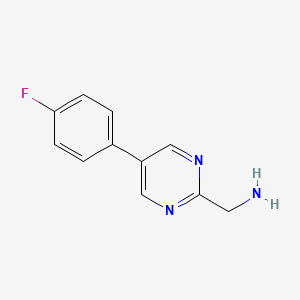
![(2S,6S)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B13348352.png)
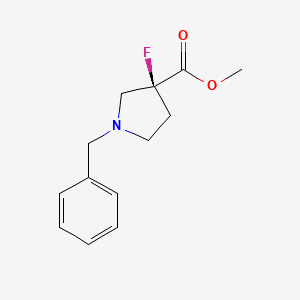
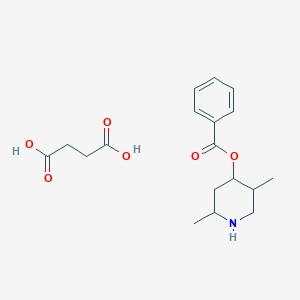
![7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13348361.png)
